molecular formula C7H8ClNO3 B6252819 methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 321371-32-8

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No. B6252819
CAS RN: 321371-32-8
M. Wt: 189.6
InChI Key:
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Description

The compound is an oxazole derivative. Oxazoles are aromatic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . The “chloromethyl” and “methyl” groups attached to the oxazole ring suggest that this compound could be used as an intermediate in organic synthesis .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, chloromethyl groups are often introduced into molecules through reactions with chloromethyl methyl ether . This compound is used as an alkylating agent in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered oxazole ring with a chloromethyl group and a methyl group attached to it. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially participate in various chemical reactions. For example, oxazoles can undergo electrophilic substitution reactions . The chloromethyl group could also react with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, oxazoles are stable aromatic compounds . The presence of the chloromethyl group could make this compound reactive .

Mechanism of Action

The mechanism of action would depend on the specific reaction this compound is involved in. In general, chloromethyl groups can act as leaving groups in nucleophilic substitution reactions .

Safety and Hazards

Chloromethyl compounds can be hazardous. They are often toxic and can be carcinogenic . Proper safety precautions should be taken when handling this compound.

Future Directions

The use of this compound would likely be in the field of organic synthesis, possibly as an intermediate in the synthesis of more complex molecules. Its utility would depend on the reactivity of the chloromethyl group and the stability of the oxazole ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate involves the reaction of 2-methyl-5-nitro-1,3-oxazole with chloromethyl methyl carbonate, followed by reduction of the resulting nitro compound and esterification of the carboxylic acid.", "Starting Materials": [ "2-methyl-5-nitro-1,3-oxazole", "chloromethyl methyl carbonate", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "dimethylformamide", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "methyl alcohol" ], "Reaction": [ "2-methyl-5-nitro-1,3-oxazole is reacted with chloromethyl methyl carbonate in the presence of sodium hydroxide and dimethylformamide to yield methyl 2-(chloromethyl)-5-nitro-1,3-oxazole-4-carboxylate.", "The nitro group is reduced to an amino group using sodium borohydride in methanol.", "The resulting amine is then esterified with methanol and hydrochloric acid to yield methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate.", "The final step involves the use of dicyclohexylcarbodiimide and 4-dimethylaminopyridine to activate the carboxylic acid, which is then reacted with methanol to yield the desired product." ] }

CAS RN

321371-32-8

Product Name

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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